Fingolimod phosphate

Overview

Description

Fingolimod phosphate is a sphingosine 1-phosphate receptor modulator used primarily in the treatment of relapsing-remitting multiple sclerosis. It was approved by the Food and Drug Administration in 2010 as the first orally administered disease-modifying drug for this condition . The compound is a phosphorylated derivative of fingolimod, which is a synthetic analog of sphingosine, a naturally occurring lipid mediator .

Mechanism of Action

Target of Action

Fingolimod phosphate, the active metabolite of Fingolimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs), specifically S1PR1, S1PR3, S1PR4, and S1PR5 . These receptors play a crucial role in the immune system and the central nervous system .

Mode of Action

This compound acts by binding to the S1PRs, leading to their down-regulation or desensitization . This action prevents the egress of lymphocytes from lymphoid tissues, thereby reducing the infiltration of potentially autoaggressive lymphocytes into the central nervous system (CNS) .

Biochemical Pathways

This compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . Furthermore, it induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, and macrophages M1/M2 shift .

Pharmacokinetics

Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . Fingolimod and this compound have a half-life of 6-9 days, and steady-state pharmacokinetics are reached after 1-2 months of daily dosing . Fingolimod is extensively metabolized via three main pathways: reversible phosphorylation to this compound, hydroxylation and oxidation to yield a series of inactive carboxylic acid metabolites, and formation of non-polar ceramides .

Result of Action

The action of this compound results in a profound reduction in T-cell numbers in circulation and the CNS, thereby suppressing inflammation and multiple sclerosis (MS) . It also enhances brain-derived neurotrophic factor (BDNF) expression , which may contribute to its neuroprotective effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability was found to be unaffected by multiple daily doses up to 24 months .

Biochemical Analysis

Biochemical Properties

Fingolimod phosphate interacts with various enzymes, proteins, and other biomolecules. It is metabolized via three main pathways: firstly, phosphorylation of the (S)-enantiomer of this compound (pharmacologically active), secondly, oxidation by cytochrome P450 4F2 (CYP4F2), and thirdly, fatty acid-like metabolism to various inactive metabolites . In addition to exerting inhibitory effects on sphingolipid pathway enzymes, this compound also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the central nervous system (CNS), thereby suppressing inflammation . Furthermore, this compound induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhances brain-derived neurotrophic factor (BDNF) expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It initially activates lymphocyte S1P 1 via high-affinity receptor binding yet subsequently induces S1P 1 down-regulation that prevents lymphocyte egress from lymphoid tissues, thereby reducing autoaggressive lymphocyte infiltration into the central nervous system (CNS) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects have been observed over time. No significant differences were observed between samples collected at 6, 12, and 24 months for both Fingolimod and this compound, indicating that the drug’s bioavailability was unaffected by multiple daily doses up to 24 months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Fingolimod reduced infarct volume by 30.4% and consistently enhanced neurobehavioral outcome by 34.2% in animal models of stroke .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via three main pathways: phosphorylation to this compound, oxidation by cytochrome P450 4F2 (CYP4F2), and fatty acid-like metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Detecting high levels of S1P in the blood and lymph, S1PR1 initiates egress of the lymphocytes from the lymphoid organs into the blood via the Gαi PI3K pathway and the small GTPase Rac activation .

Subcellular Localization

It is known that once absorbed, Fingolimod becomes an active metabolite upon phosphorylation in the cytosol by sphingosine kinase 2 (SPHK2) that forms this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fingolimod phosphate is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the following key steps:

Formation of the core structure: The synthesis begins with the formation of the core structure, which involves the reaction of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol with appropriate reagents under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fingolimod phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones under oxidative conditions.

Substitution: This compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Fingolimod phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Siponimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.

Ozanimod: A sphingosine 1-phosphate receptor modulator with similar therapeutic applications.

Ponesimod: Another compound in the same class used for similar indications.

Uniqueness

Fingolimod phosphate is unique in its ability to modulate multiple sphingosine 1-phosphate receptor subtypes, providing a broader range of therapeutic effects compared to other similar compounds . Its oral bioavailability and well-tolerated profile make it a preferred choice for long-term treatment of multiple sclerosis .

Biological Activity

Fingolimod phosphate (fingolimod-P) is the active metabolite of fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS). Its mechanism of action primarily involves modulation of S1P receptors, which plays a crucial role in immune cell trafficking and inflammation. This article delves into the biological activities of this compound, highlighting its pharmacological properties, therapeutic applications, and emerging research findings.

Fingolimod-P acts as a high-affinity agonist for several S1P receptors, specifically S1P1, S1P3, S1P4, and S1P5, with varying degrees of efficacy:

| S1P Receptor | EC50 Value (nM) | Function |

|---|---|---|

| S1P1 | 0.3 - 0.6 | Lymphocyte retention in lymph nodes |

| S1P3 | ~3 | Involved in inflammatory responses |

| S1P4 | 0.3 - 0.6 | Modulates immune responses |

| S1P5 | 0.3 - 0.6 | Neuroprotection and CNS effects |

| S1P2 | >10 | Minimal activity observed |

The primary immunomodulatory effect occurs through the downregulation of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and reduced infiltration into the central nervous system (CNS) . This mechanism is crucial in mitigating the inflammatory processes associated with MS.

Immunomodulation

Fingolimod-P's immunomodulatory effects extend beyond lymphocyte sequestration. It has been shown to:

- Reduce pro-inflammatory cytokines : Fingolimod-P decreases levels of tumor necrosis factor (TNF), interleukin-6 (IL-6), and other inflammatory mediators .

- Shift macrophage polarization : It promotes a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophage phenotypes .

- Inhibit astrocyte activation : Recent studies indicate that fingolimod-P inhibits astrocyte inflammatory activity, promoting cytokine homeostasis and restoring lysosomal function .

Neuroprotective Effects

Emerging evidence suggests that fingolimod-P may exert direct neuroprotective effects within the CNS:

- Direct action on CNS cells : Fingolimod-P can cross the blood-brain barrier and modulate neural cell properties by acting on S1P receptors expressed in astrocytes and other glial cells .

- Reduction of neuroinflammation : By modulating signaling pathways such as PI3K/Akt and MAPK, fingolimod-P helps maintain neurological function and reduces neuroinflammatory damage .

Clinical Applications

Fingolimod was first approved for MS treatment in 2010 and has since been investigated for various other conditions due to its diverse biological activities:

- Multiple Sclerosis : Proven efficacy in reducing relapse rates and MRI lesion activity .

- Alzheimer’s Disease : Potential applications due to its neuroprotective properties .

- Cancer : Investigated for its ability to modulate immune responses within tumor microenvironments .

Case Study 1: Efficacy in MS

A study involving patients with relapsing-remitting MS demonstrated that fingolimod treatment resulted in significant reductions in gadolinium-enhancing lesions on MRI after six months compared to placebo (p<0.001). Additionally, annualized relapse rates were significantly lower among those treated with fingolimod .

Case Study 2: Impact on Inflammatory Activity

In patients with mucolipidosis IV, fingolimod-P was shown to inhibit astrocyte inflammatory activity effectively, indicating its potential use in treating neurodegenerative diseases characterized by inflammation .

Properties

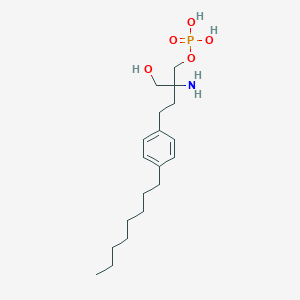

IUPAC Name |

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFKWQGGENFBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432703 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402616-23-3 | |

| Record name | FTY720 (R)-Phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.